Fmoc-Val-Cit-PAB

Vue d'ensemble

Description

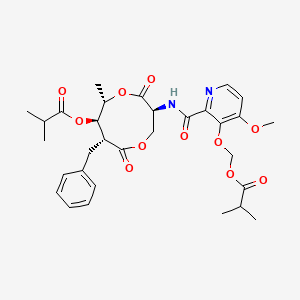

Fmoc-Val-Cit-PAB est un conjugué peptidique polyvalent utilisé dans les systèmes d'administration de médicaments, en particulier dans le développement de conjugués anticorps-médicaments (ADC). Ce composé combine les acides aminés valine et citrulline avec une fraction d'acide para-aminobenzoïque. Le groupe Fmoc sert de groupe protecteur, facilitant les processus de synthèse et de purification .

Analyse Biochimique

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fmoc-Val-Cit-PAB implique plusieurs étapes :

Préparation de Fmoc-Cit-PABOH : Cet intermédiaire est préparé dans le diméthylformamide (DMF) à une concentration de 0,2 M.

Addition de pipéridine : La pipéridine est ajoutée en excès (5,0 équivalents) à la solution et agitée à température ambiante.

Formation de Fmoc-Val-OSu : Ce composé est ensuite ajouté pour créer le this compound souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound impliquent généralement une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Ces méthodes garantissent un rendement et une pureté élevés, rendant le composé adapté aux applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Val-Cit-PAB subit plusieurs types de réactions :

Clivage protéolytique : La séquence Val-Cit est clivée par la cathepsine B, une enzyme présente dans les lysosomes.

Déprotection : Le groupe Fmoc peut être éliminé en milieu basique.

Réactifs et conditions courants

Pipéridine : Utilisée pour la déprotection du groupe Fmoc.

Cathepsine B : Enzyme qui clive la séquence Val-Cit.

Principaux produits formés

This compound : Le principal produit formé lors de la synthèse.

Peptide déprotégé : Formé après élimination du groupe Fmoc.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans le développement d'ADC. Ces conjugués combinent la spécificité des anticorps monoclonaux à la cytotoxicité des petites molécules, ce qui les rend efficaces dans la thérapie anticancéreuse ciblée. La stabilité et les propriétés de libération contrôlée du composé en font un outil précieux dans les systèmes d'administration de médicaments .

Mécanisme d'action

Le mécanisme d'action de this compound implique son clivage par la cathepsine B dans les lysosomes. Ce clivage libère la charge utile cytotoxique, qui exerce ensuite ses effets sur les cellules cibles. La séquence Val-Cit garantit que la charge utile n'est libérée qu'en présence de l'enzyme, assurant une administration ciblée .

Applications De Recherche Scientifique

Fmoc-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of small molecules, making them effective in targeted cancer therapy. The compound’s stability and controlled release properties make it a valuable tool in drug delivery systems .

Mécanisme D'action

The mechanism of action of Fmoc-Val-Cit-PAB involves its cleavage by cathepsin B in lysosomes. This cleavage releases the cytotoxic payload, which then exerts its effects on the target cells. The Val-Cit sequence ensures that the payload is released only in the presence of the enzyme, providing targeted delivery .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Val-Cit-PABC : Un autre conjugué peptidique utilisé dans les ADC.

Fmoc-Val-Cit-PAB-PNP : Une variante avec un groupe protecteur différent.

Unicité

This compound est unique en raison de sa stabilité plasmatique supérieure et de ses propriétés de libération contrôlée. Il offre des avantages par rapport aux autres lieurs clivables, tels qu'une stabilité et une sélectivité accrues .

Propriétés

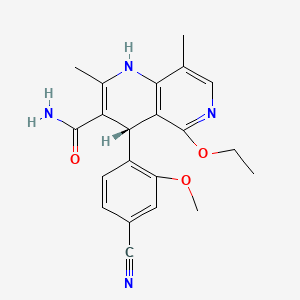

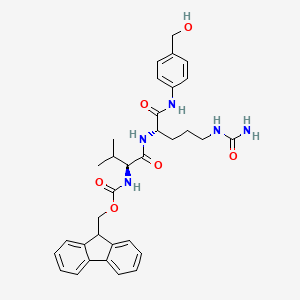

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)